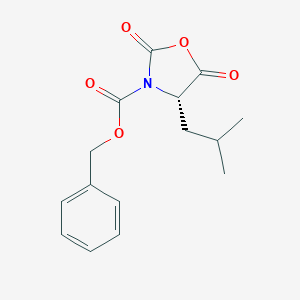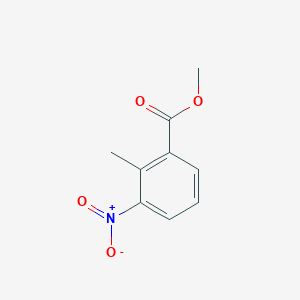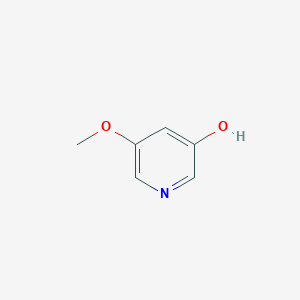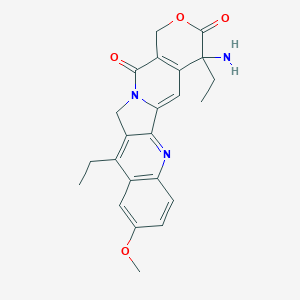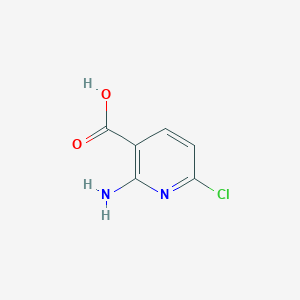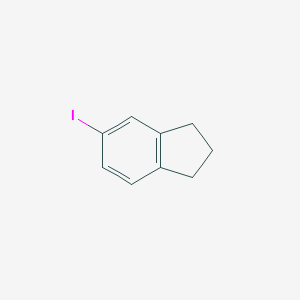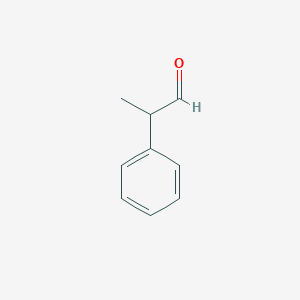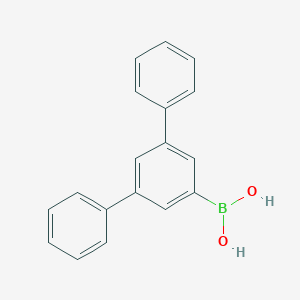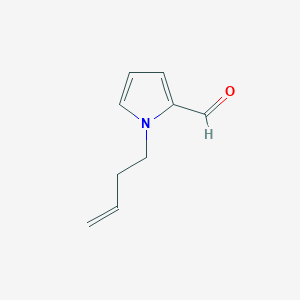
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 3-Butenylpyrrole-2-carboxaldehyde and is a member of the pyrrole family of compounds. The unique chemical structure of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde makes it a valuable tool for researchers investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is based on its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and sensitive, making the compound an ideal tool for the detection of ROS in cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde are still being studied. However, the compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. The compound has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde in laboratory experiments is its high sensitivity and specificity for ROS detection. However, the compound is relatively expensive and requires specialized equipment for detection. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new fluorescent probes based on the chemical structure of the compound. Additionally, researchers are investigating the potential therapeutic applications of the compound, particularly in the treatment of diseases associated with oxidative stress. Finally, there is ongoing research into the synthesis and optimization of the compound, with the aim of improving its sensitivity and reducing its cost.
Méthodes De Synthèse
The synthesis of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 3-buten-1-ol with pyrrole-2-carboxaldehyde in the presence of a catalyst. This method has been extensively studied and optimized to produce high yields of the compound.
Applications De Recherche Scientifique
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde has been used in a wide range of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. The compound is also used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
135192-15-3 |
|---|---|
Nom du produit |
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
Clé InChI |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
SMILES canonique |
C=CCCN1C=CC=C1C=O |
Synonymes |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
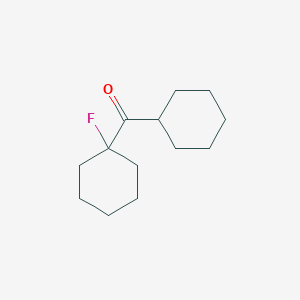
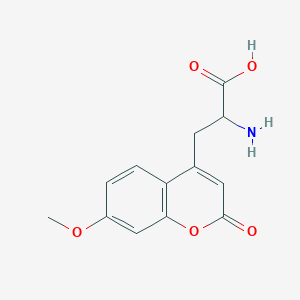
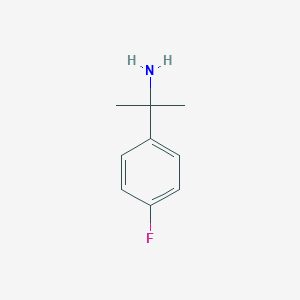
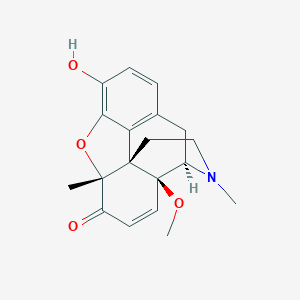
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
